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Compound of Interest

Compound Name: GLPGO0492 (R enantiomer)

Cat. No.: B1139346

Both GLPG0492 and RAD-140 are non-steroidal SARMs designed to exert tissue-selective
anabolic effects, primarily on muscle and bone, while minimizing the androgenic side effects
commonly associated with traditional anabolic steroids.[1][2] Their mechanism revolves around
binding to and activating the androgen receptor (AR) in a manner that is distinct from
endogenous androgens like testosterone. This selective activation is key to their therapeutic
potential.

Upon binding to the AR, the SARM-AR complex translocates to the nucleus and modulates the
transcription of target genes. In anabolic tissues like muscle, this leads to increased protein
synthesis and hypertrophy. In androgenic tissues such as the prostate, the effect is designed to
be significantly less pronounced.

Below is a generalized signaling pathway for SARMs like GLPG0492 and RAD-140.

Caption: Generalized SARM Signaling Pathway.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from preclinical studies on
GLPGO0492 and RAD-140, providing a basis for comparing their anabolic and androgenic
potential.

Table 1: In Vitro and In Vivo Anabolic/Androgenic Activity
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Reference
Parameter GLPG0492 RAD-140
Compound
>500-fold selectivity
Androgen Receptor ) Testosterone: 29
vs. other steroid 7 nM[4]

Binding Affinity (Ki)

receptors[3]

nM[4], DHT: 10 nM[4]

0.1 nM (C2C12

In Vitro Anabolic Not explicitly stated in DHT: 0.05 nM
) osteoblast

Potency (EC50) provided results. ) o (C2C12)[4]
differentiation)[4]
Similar efficacy to
testosterone

In Vivo Anabolic ED50 =0.75 )

o ] propionate (TP) at 0.5  Testosterone
Activity (Levator Ani mg/kg/day (castrated

Muscle)

male rodent)[3]

mg/kg, achieved with
0.3 mg/kg RAD-140

(intact male rats)[4]

Propionate (TP)

In Vivo Androgenic

Activity (Prostate)

Max. 30% activity at
highest dose tested
(castrated male
rodent)[3]

Required 30 mg/kg to
approximate prostate
efficacy of 0.5 mg/kg

TP (intact male rats)

[4]

Testosterone
Propionate (TP)

Table 2: Direct In Vitro Comparison of Androgenic Potential

Assay GLPG0492 (EC50) RAD-140 (EC50)

Yeast Androgen Screen Lower androgenic effect[5][6] Lower androgenic effect[5][6]

Reporter Gene Assay Higher androgenic effect than Higher androgenic effect than

(Prostate Carcinoma Cells) yeast screen[5][6] yeast screen[5][6]

Note: The study by Zierau et al. (2019) indicated that while both compounds showed
androgenic activity, the potency was lower in the yeast screen compared to the mammalian
prostate cancer cell line.[5][6] Specific EC50 values for GLPG0492 and RAD-140 from this
direct comparison study were not available in the provided search results.
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Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental
findings. Below are summaries of the key experimental protocols used to evaluate GLPG0492

and RAD-140.

GLPG0492: Hindlimb Immobilization Mouse Model

This model is designed to induce muscle atrophy and evaluate the ability of a compound to

prevent or reverse this muscle wasting.
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Model Setup

Select Mice
(e.g., Balb/C)

'
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Immobilization (e.g., casting)

Treatmejt Phase

Divide into Treatment Groups:
- Vehicle Control
- GLPGO0492 (various doses)
- Testosterone Propionate (TP)

Daily Subcutaneous
Administration for 7 days

Anavlysis

Sacrifice animals
(5h after last dose)

'

Collect Gastrocnemius and
Tibialis muscles from both legs

- Muscle Weight

- Gene Expression Analysis
- Histomorphometry (Fiber Size)

Click to download full resolution via product page

Caption: Workflow for the Hindlimb Immobilization Model.
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Detailed Methodology:

Animal Model: Male Balb/C mice are typically used.

Immobilization: One hindlimb is immobilized in a neutral position using a cast or other
fixation method. The contralateral limb serves as an internal control.

Treatment Groups: Mice are randomized into groups receiving daily subcutaneous injections
of either the vehicle control (e.g., 5% Ethanol/95% Corn oil), GLPG0492 at various doses
(e.g., 0.3, 3, 10 mg/kg/day), or a positive control like testosterone propionate (e.g., 1
mg/kg/day).[3]

Duration: The treatment period is typically 7 days.[3]

Outcome Measures: At the end of the study, animals are euthanized, and the gastrocnemius
and tibialis muscles from both the immobilized and contralateral legs are excised and
weighed. Further analyses can include gene expression studies on key markers of muscle
atrophy and hypertrophy, as well as histological analysis of muscle fiber cross-sectional area.

[2]

RAD-140: Castrated Rat Model

This is a classic model to assess the anabolic and androgenic effects of a compound in a

testosterone-depleted environment.
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Model Setup

Select Immature Male Rats
(e.g., Wistar)

'
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'
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- Tissue Weights

Click to download full resolution via product page

Caption: Workflow for the Castrated Rat Model.
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Detailed Methodology:
¢ Animal Model: Immature male rats (e.g., Wistar) are used.

o Surgical Procedure: Animals undergo bilateral orchidectomy (castration) to remove the
primary source of endogenous androgens. A sham-operated group serves as a control.

o Treatment Groups: After a recovery period, rats are assigned to treatment groups receiving
daily administration of the vehicle, RAD-140 at various doses, or a positive control like
testosterone propionate.

o Duration: A typical study duration is 11 days.[4]

o Outcome Measures: At the end of the treatment period, the wet weight of the levator ani
muscle (an indicator of anabolic activity) and androgen-sensitive tissues like the prostate and
seminal vesicles are measured.[4]

In Vitro Androgenicity Assays

These assays are crucial for determining the direct interaction of a compound with the
androgen receptor and its subsequent activation.

Yeast Androgen Screen: This assay utilizes genetically modified yeast that express the human
androgen receptor and a reporter gene (e.g., lacZ, encoding [3-galactosidase) under the control
of an androgen-responsive promoter.

Protocol Outline:
e Prepare a culture of the recombinant yeast strain.

o Expose the yeast to a range of concentrations of the test compound (GLPG0492 or RAD-
140).

 Include a positive control (e.g., DHT) and a negative control (vehicle).

» After an incubation period, measure the activity of the reporter enzyme (e.g., f-galactosidase
activity).
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e The level of reporter activity is proportional to the androgenic potential of the compound.[7]

Reporter Gene Assay in Prostate Cancer Cells: This assay uses a mammalian cell line, often
from prostate cancer (e.g., LNCaP, PC3), that is transfected with a reporter gene construct.

Protocol Outline:
o Culture the chosen prostate cancer cell line.

o Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase) driven by a
promoter with androgen response elements (ARES).

o Expose the transfected cells to various concentrations of the SARM.
« Include appropriate controls.
« After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

o The intensity of the signal correlates with the androgenic activity of the compound in that cell
type.[8][9]

Safety and Tolerability

Preclinical data suggests a generally favorable safety profile for both compounds in the studied
models, particularly concerning their reduced androgenic effects compared to testosterone.
However, it is important to note that the long-term safety of SARMs in humans has not been
established. Some studies and case reports on SARMs, including RAD-140, have raised
concerns about potential hepatotoxicity and suppression of endogenous testosterone. As with
any investigational compound, a thorough evaluation of the safety profile is essential.

Conclusion

Both GLPG0492 and RAD-140 demonstrate the key characteristics of SARMSs, with potent
anabolic effects on muscle tissue and a greater degree of tissue selectivity compared to
traditional anabolic steroids. RAD-140 appears to be a highly potent anabolic agent based on
its low nanomolar in vitro activity and in vivo efficacy.[4] GLPG0492 has also shown significant
efficacy in preventing muscle atrophy in a dose-dependent manner, comparable to testosterone
propionate but with a much-improved safety margin concerning androgenic tissues.[2][3] The
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choice between these compounds for research purposes will depend on the specific
application, the desired potency, and the model system being used. The provided data and
protocols should serve as a valuable resource for researchers in the field of muscle wasting
and anabolic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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